Cas no 60740-67-2 (1H-1-Benzazepine,2,3,4,5-tetrahydro-1-(phenylmethyl)-)

1H-1-Benzazepine,2,3,4,5-tetrahydro-1-(phenylmethyl)- is a benzazepine derivative with a tetrahydro framework and a phenylmethyl substituent at the 1-position. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and organic synthesis. The saturated tetrahydro ring enhances stability, while the phenylmethyl group offers versatility for further functionalization. Its rigid benzazepine core is advantageous for designing biologically active compounds, particularly in central nervous system (CNS) research. The compound's well-defined stereochemistry and purity make it suitable for precision applications in medicinal chemistry. Its synthetic utility lies in its ability to serve as a scaffold for developing novel therapeutic agents or as a reference standard in analytical studies.
1H-1-Benzazepine,2,3,4,5-tetrahydro-1-(phenylmethyl)- structure
60740-67-2 structure
Product name:1H-1-Benzazepine,2,3,4,5-tetrahydro-1-(phenylmethyl)-
CAS No:60740-67-2
MF:C17H19N
MW:237.33946
CID:529553

1H-1-Benzazepine,2,3,4,5-tetrahydro-1-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-1-Benzazepine,2,3,4,5-tetrahydro-1-(phenylmethyl)-
    • 1-benzyl-2,3,4,5-tetrahydro-1-benzazepine
    • 1-benzyl-2,3,4,5-tetrahydro-1h-1-benzazepine
    • 1-benzyl-2,3,4,5-tetrahydro-1H-benzazepin
    • 1-benzyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine
    • 1-benzyl-tetrahydro-1-benzazepine
    • AC1L65L0
    • AC1Q1H9O
    • AG-J-85734
    • AR-1C1708
    • CTK5B2178
    • NSC145103

Computed Properties

  • Exact Mass: 237.15187

Experimental Properties

  • PSA: 3.24
  • LogP: 4.09450

1H-1-Benzazepine,2,3,4,5-tetrahydro-1-(phenylmethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-749083-5.0g
1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepine
60740-67-2 95%
5.0g
$2277.0 2024-05-23
Enamine
EN300-749083-10.0g
1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepine
60740-67-2 95%
10.0g
$3376.0 2024-05-23
Enamine
EN300-749083-1.0g
1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepine
60740-67-2 95%
1.0g
$785.0 2024-05-23
Enamine
EN300-749083-2.5g
1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepine
60740-67-2 95%
2.5g
$1539.0 2024-05-23
Enamine
EN300-749083-0.1g
1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepine
60740-67-2 95%
0.1g
$272.0 2024-05-23
Enamine
EN300-749083-0.05g
1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepine
60740-67-2 95%
0.05g
$182.0 2024-05-23
Enamine
EN300-749083-0.25g
1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepine
60740-67-2 95%
0.25g
$389.0 2024-05-23
Enamine
EN300-749083-0.5g
1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepine
60740-67-2 95%
0.5g
$613.0 2024-05-23

Additional information on 1H-1-Benzazepine,2,3,4,5-tetrahydro-1-(phenylmethyl)-

Introduction to 1H-1-Benzazepine,2,3,4,5-tetrahydro-1-(phenylmethyl) and Its CAS No. 60740-67-2

The compound 1H-1-Benzazepine,2,3,4,5-tetrahydro-1-(phenylmethyl), identified by its CAS number 60740-67-2, represents a significant molecule in the realm of pharmaceutical chemistry and medicinal research. This tetrahydrobenzazepine derivative features a complex aromatic structure that has garnered attention for its potential biological activities and mechanistic insights into neurological and cardiovascular systems. The presence of a phenylmethyl (benzyl) group at the 1-position enhances its pharmacological profile, making it a subject of extensive study in drug discovery programs.

Recent advancements in chemical biology have highlighted the importance of benzazepine derivatives in modulating central nervous system (CNS) functions. Specifically, 1H-1-Benzazepine,2,3,4,5-tetrahydro-1-(phenylmethyl) has been investigated for its interactions with serotonin and dopamine receptors, which are pivotal in regulating mood, cognition, and motor control. Studies indicate that this compound exhibits moderate affinity for certain serotonergic receptors, suggesting its utility as a scaffold for developing novel therapeutics targeting neuropsychiatric disorders.

The structural framework of 1H-1-Benzazepine,2,3,4,5-tetrahydro-1-(phenylmethyl) allows for diverse functionalization strategies. Researchers have leveraged this flexibility to synthesize analogs with enhanced selectivity and reduced side effects. For instance, modifications at the 5-position of the benzazepine core have been shown to modulate binding affinity to various receptor subtypes. Such structural tailoring is crucial in optimizing pharmacokinetic properties and therapeutic efficacy.

In vitro studies have demonstrated that CAS No. 60740-67-2 interacts with proteins involved in neuroprotection and inflammation. The benzyl moiety contributes to stabilizing the molecule’s bioactive conformation, facilitating its interaction with biological targets. Furthermore, computational modeling has revealed that this compound can adopt multiple pharmacophoric arrangements within binding pockets of enzymes and receptors. This adaptability underscores its potential as a lead compound in high-throughput screening campaigns.

The pharmaceutical industry has shown particular interest in benzazepine derivatives due to their reported anxiolytic and antidepressant-like effects. Preclinical trials with related compounds have yielded promising results in animal models of stress and anxiety disorders. While 1H-1-Benzazepine,2,3,4,5-tetrahydro-1-(phenylmethyl) has not yet entered clinical trials as a standalone drug candidate, its structural features make it an attractive candidate for further investigation.

From a synthetic chemistry perspective,CAS No. 60740-67-2 exemplifies the elegance of heterocyclic chemistry in creating bioactive molecules. The synthesis involves multi-step reactions that showcase the interplay between aromatic substitution and cyclization processes. Recent methodological improvements have enabled more efficient production routes for this compound without compromising purity or yield.

The growing body of research on tetrahydrobenzazepines underscores their significance as pharmacological tools. Beyond CNS applications,1H-1-Benzazepine,2,3,4,5-tetrahydro-1-(phenylmethyl) has been explored for its potential role in cardiovascular health due to its ability to influence vascular tone and endothelial function. Emerging evidence suggests that this class of compounds may also play a part in modulating immune responses.

Future directions in studying CAS No. 60740-67-2 include exploring its derivatives with improved solubility profiles or enhanced receptor selectivity. Advances in prodrug technology may also facilitate better delivery systems for these molecules into clinical practice. Collaborative efforts between academia and industry are essential to translate these findings into tangible therapeutic benefits.

In summary,1H-1-Benzazepine, specifically identified by CAS No. 60740-67-2, represents a multifaceted compound with broad implications for pharmaceutical research. Its unique structural attributes position it as a valuable scaffold for developing novel treatments targeting neurological and cardiovascular disorders alike.

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